molecular formula C12H12O5S B4936867 4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate

4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B4936867
M. Wt: 268.29 g/mol
InChI Key: MPROMMHRDTVZPE-UHFFFAOYSA-N
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Description

4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is an organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with an ethyl group at the 4-position and a methanesulfonate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethyl-2-oxo-2H-chromen-7-ol.

    Methanesulfonylation: The hydroxyl group at the 7-position is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Major Products

    Nucleophilic Substitution: Substituted coumarins with various functional groups at the 7-position.

    Hydrolysis: 4-ethyl-2-oxo-2H-chromen-7-ol and methanesulfonic acid.

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
  • 4-ethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 4-position and the methanesulfonate ester at the 7-position differentiates it from other coumarin derivatives, providing unique properties for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5S/c1-3-8-6-12(13)16-11-7-9(4-5-10(8)11)17-18(2,14)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPROMMHRDTVZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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